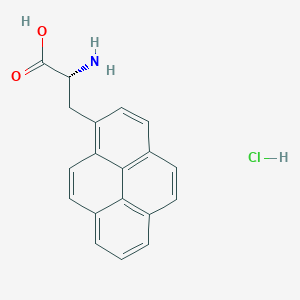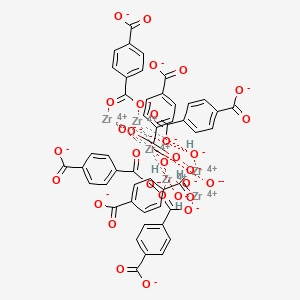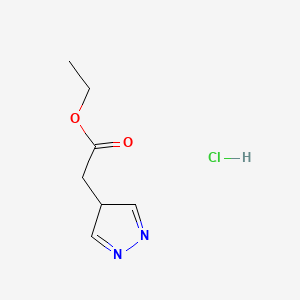
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate, also known as H-RRA-RRA-RRA-RRA-OH, is an important synthetic compound commonly used in scientific research. It is a derivative of the amino acid arginine and is used in a variety of biochemical and physiological studies, as well as in laboratory experiments. This article will provide an overview of H-RRA-RRA-RRA-RRA-OH, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is used in a variety of scientific research applications. It has been used to study the interaction of proteins with cell membranes, as well as the binding of enzymes to their substrates. It has also been used in studies of the structure and function of peptide hormones, and in the development of peptide-based drugs. In addition, H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has been used in pharmacological studies to analyze the effects of drugs on the body.
Mechanism of Action
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is believed to act as an agonist of the arginine-mediated pathways in the body. It binds to the arginine receptors in cells, activating the pathways and resulting in the release of various hormones and neurotransmitters. This activation can lead to a variety of effects, including increased heart rate, blood pressure, and glucose levels.
Biochemical and Physiological Effects
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids, as well as to increase the release of hormones such as insulin and glucagon. In addition, it has been shown to increase the production of nitric oxide, which is important for the regulation of blood pressure and vascular tone.
Advantages and Limitations for Lab Experiments
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be easily scaled up for large-scale production. In addition, it is stable in aqueous solutions and can be stored at room temperature. However, it is important to note that H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is a potent agonist of the arginine-mediated pathways, and care must be taken to ensure that the concentrations used in experiments are not too high.
Future Directions
There are a variety of potential future directions for the use of H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH. It could be used in the development of peptide-based drugs, as well as in the study of the structure and function of peptide hormones. In addition, it could be used in the development of new therapies for the treatment of cardiovascular disease, diabetes, and obesity. Finally, it could be used in the study of the interaction of proteins with cell membranes, as well as the binding of enzymes to their substrates.
Synthesis Methods
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH is synthesized through a two-step process. The first step involves the reaction of arginine with trifluoroacetic anhydride in the presence of a tertiary amine base, such as pyridine. This reaction produces a trifluoroacetylated arginine derivative, which is then deprotected with hydrazine to yield H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetateA-RRA-OH. The reaction conditions for this synthesis are mild and can be easily scaled up for large-scale production.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74N24O7.C2HF3O2/c37-19(7-1-13-50-31(38)39)25(61)56-20(8-2-14-51-32(40)41)26(62)57-21(9-3-15-52-33(42)43)27(63)58-22(10-4-16-53-34(44)45)28(64)59-23(11-5-17-54-35(46)47)29(65)60-24(30(66)67)12-6-18-55-36(48)49;3-2(4,5)1(6)7/h19-24H,1-18,37H2,(H,56,61)(H,57,62)(H,58,63)(H,59,64)(H,60,65)(H,66,67)(H4,38,39,50)(H4,40,41,51)(H4,42,43,52)(H4,44,45,53)(H4,46,47,54)(H4,48,49,55);(H,6,7)/t19-,20-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTYWEHCJRMNCE-HXDXACSPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75F3N24O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-Arg-Arg-Arg-Arg-OH trifluoroacetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

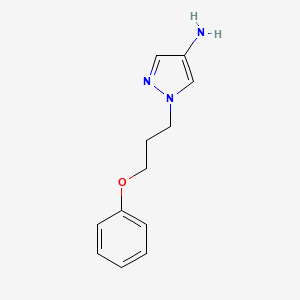






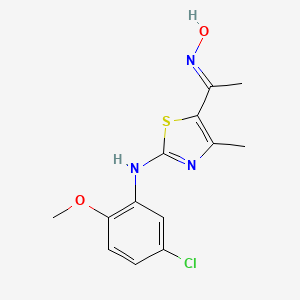
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6416535.png)
